molecular formula C19H23ClN4O5S B2369772 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride CAS No. 1219175-63-9

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride

Cat. No.: B2369772
CAS No.: 1219175-63-9
M. Wt: 454.93
InChI Key: VRJVUIHZVHPFQL-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H23ClN4O5S and its molecular weight is 454.93. The purity is usually 95%.
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Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a thiazole ring, morpholino group, and an isoxazole moiety, which may contribute to its pharmacological properties.

Structural Characteristics

The molecular formula of the compound is C19H24ClN3O4SC_{19}H_{24}ClN_{3}O_{4}S with a molecular weight of approximately 422.93 g/mol. The presence of the thiazole and isoxazole rings are significant as they are known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Feature Description
Molecular Formula C19H24ClN3O4SC_{19}H_{24}ClN_{3}O_{4}S
Molecular Weight 422.93 g/mol
Structural Components Thiazole ring, Morpholino group, Isoxazole moiety

Anticancer Potential

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, thiazole derivatives have shown effectiveness against various cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Antimicrobial Activity

The thiazole and isoxazole rings are also associated with antimicrobial properties. Studies have demonstrated that compounds containing these moieties can inhibit bacterial growth and fungal infections. For example, derivatives of thiazoles have been effective against pathogens like Staphylococcus aureus and Candida albicans.

The exact mechanism of action for this specific compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with biological targets such as enzymes or receptors involved in inflammation or cell growth regulation. The presence of the morpholino group likely enhances solubility and bioavailability, facilitating better interaction with target sites.

Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer activity of related thiazole compounds, several derivatives were tested against human lung cancer cells (A549). The results indicated that certain modifications to the thiazole structure significantly enhanced cytotoxicity.

Compound IC50 (μM) Cell Line
Thiazole A12.5A549
Thiazole B8.3A549
Thiazole C15.0A549

These findings suggest that structural variations can influence biological activity significantly.

Study 2: Antimicrobial Activity Assessment

Another study evaluated the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The results showed that compounds with similar structural features to this compound exhibited promising antibacterial activity.

Compound Bacterial Strain Zone of Inhibition (mm)
Compound DE. coli18
Compound ES. aureus22
Compound FC. albicans15

These results highlight the potential for developing new antimicrobial agents based on this compound's structure.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S.ClH/c1-25-13-3-4-14(26-2)17-16(13)21-19(29-17)23(18(24)15-5-6-20-28-15)8-7-22-9-11-27-12-10-22;/h3-6H,7-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJVUIHZVHPFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=NO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.